molecular formula C8H10O4 B8579072 3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one

3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one

Cat. No. B8579072
M. Wt: 170.16 g/mol
InChI Key: UXDFXEYZSDAXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-acetyl-4-hydroxy-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C8H10O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h4,10H,3H2,1-2H3

InChI Key

UXDFXEYZSDAXPT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C(=O)O1)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-6-methyl-5,6-dihydro-pyran-2-one (2 g, 15.6 mmol) was combined with methylene chloride (50 mL) in a 250 mL flask and then acetic acid (17.5 M, 2 eq, 31 mmol, 1.77 mL) was added to the mixture. The mixture was cooled in an ice bath and then dicyclohexylcarbodiimide (1.3 eq, 20.3 mmol, 4.19 g) was added portionwise, followed by the addition of 4-(dimethylamino)pyridine (0.05 eq, 0.78 mmol, 88 mg) to the mixture. A sufficient amount of methylene chloride was added to ensure easy stirring and the reaction was monitored by TLC (silica gel, hexane-ethyl acetate-methylene chloride-acetone (3:3:3:1 v/v)), HPLC and LCMS as the intermediate acetic acid 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl ester was formed. The mixture was stirred overnight at room temperature and then toluene (20 ml) was added. The mixture was heated to 60° C. and after 48 hours the mixture was filtered, concentrated and purified by flash column chromatography to provide 3-acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one (1.02 g, 38%) as a white solid, mp 96-98° C. (lit., mp 97-98° C.). LCMS: MH+ 171.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Three
Name
acetic acid 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
88 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
hexane ethyl acetate methylene chloride acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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